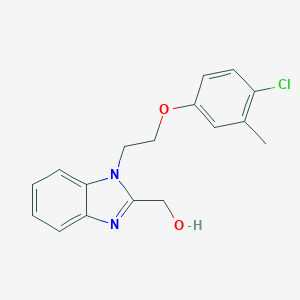

![molecular formula C24H25N3O3 B368394 N-({1-[2-(3,4-二甲基苯氧基)乙基]苯并咪唑-2-基}甲基)-2-呋喃基-N-甲基甲酰胺 CAS No. 919976-94-6](/img/structure/B368394.png)

N-({1-[2-(3,4-二甲基苯氧基)乙基]苯并咪唑-2-基}甲基)-2-呋喃基-N-甲基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s a heterocyclic aromatic compound, and it’s a crucial part of many bioactive heterocyclic compounds that have diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthetic pathway to various benzimidazoles usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The benzimidazole moiety is formed by the fusion of a benzene ring and an imidazole ring . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .科学研究应用

医药

苯并咪唑衍生物以其广泛的医药应用而闻名。 它们表现出生物活性,例如抗菌、驱虫、抗病毒、抗癌和降压活性 . 该化合物有可能被用于探索类似的医药用途。

材料化学

这些衍生物由于其独特的性质而被用于材料化学。 它们可能参与开发具有特定特征的新材料,这些特征适合各种工业应用 .

电子和技术

苯并咪唑化合物在电子和技术领域有应用。 它们可能用于生产电子元件,或作为合成具有特定电子性能的材料的中间体 .

染料和颜料

这些衍生物是合成染料和颜料的重要中间体。 该化合物可能被用于开发新的颜色或改善现有颜色的稳定性和性能 .

农业

苯并咪唑衍生物有可能在农业中使用,鉴于其生物活性,可能作为杀虫剂或除草剂的一部分 .

化学传感和荧光应用

这些化合物也用于化学传感和荧光应用,因为它们能够与各种物质相互作用并在特定条件下发光,这可能是该化合物的一个应用领域 .

未来方向

作用机制

Target of Action

Similar compounds with benzimidazole moieties have been found to targetFtsZ , a key functional protein in bacterial cell division . FtsZ is currently considered a potential target for the development of novel antibacterial agents .

Mode of Action

It can be inferred from similar compounds that it may interact with its target protein, potentially disrupting the normal function of the protein and leading to an antimicrobial effect .

Biochemical Pathways

Given the potential target of ftsz, it can be inferred that the compound may interfere with bacterial cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

The metabolism and excretion of these compounds can vary depending on their specific chemical structure .

Result of Action

Based on the potential target of ftsz, it can be inferred that the compound may lead to the inhibition of bacterial cell division, resulting in an antimicrobial effect .

属性

IUPAC Name |

N-[[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-12-27-21-8-5-4-7-20(21)25-23(27)16-26(3)24(28)22-9-6-13-30-22/h4-11,13,15H,12,14,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLANQKWBVPCSMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)

![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)

![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)

![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)

![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)

![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)

![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)

![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)